4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid is a complex organic compound featuring an indazole moiety. Indazole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of Indazole Moiety: The indazole ring can be synthesized via cyclization reactions using azobisisobutyronitrile and hypophosphorous acid under reflux conditions.
Coupling with Cyclohexane Derivative: The final step involves coupling the indazole derivative with a cyclohexane-1-carboxylic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The indazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl indazole derivatives.
Scientific Research Applications
4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes like signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Shares the indazole core but lacks the cyclohexane and propanoylamino groups.
4-(1H-Indazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of the cyclohexane carboxylic acid.
Uniqueness
4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid is unique due to its combination of the indazole moiety with a cyclohexane carboxylic acid, providing distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-15(20-12-7-5-11(6-8-12)18(25)26)9-10-19-17(24)16-13-3-1-2-4-14(13)21-22-16/h1-4,11-12H,5-10H2,(H,19,24)(H,20,23)(H,21,22)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUUTCSZPZXRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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